6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
Description
6-(2-(Isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a synthetic heterocyclic compound belonging to the indoloquinoxaline family. Its core structure consists of an indole fused to a quinoxaline moiety, with a 9-methyl group and a 6-(2-(isopentyloxy)benzyl) substituent. The isopentyloxy (3-methylbutoxy) group introduces steric bulk and lipophilicity, which may enhance membrane permeability and influence interactions with biological targets like DNA or enzymes.
Properties
IUPAC Name |
9-methyl-6-[[2-(3-methylbutoxy)phenyl]methyl]indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O/c1-18(2)14-15-31-25-11-7-4-8-20(25)17-30-24-13-12-19(3)16-21(24)26-27(30)29-23-10-6-5-9-22(23)28-26/h4-13,16,18H,14-15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGFOYYSOIBPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5OCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step procedures. One common approach is the condensation of isatin with o-phenylenediamine, followed by further functionalization. For instance, the reaction of isatin with o-phenylenediamine in the presence of Brønsted acids like acetic or hydrochloric acid can yield the desired indoloquinoxaline framework . Additionally, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed to introduce various substituents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Green chemistry approaches, such as using water as a reaction medium and employing microwave irradiation, have been explored to enhance the efficiency and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indoloquinoxaline framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the indoloquinoxaline scaffold .
Scientific Research Applications
6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the catalytic domain of kinases, thereby inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, leading to antitumor effects . The compound’s structure allows it to interact with various biological targets, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Comparison with Similar Indoloquinoxaline Derivatives
Structural and Electronic Comparisons
The 6-position substituent significantly impacts electronic and steric properties:
Key Observations :
Yield Comparison :
- 6-Substituted analogs typically achieve 70–95% yields (e.g., 94% for 11g, 93% for 11k) . The target compound’s bulkier substituent may slightly reduce yield due to steric challenges.
Physicochemical and Spectral Properties
- Solubility : The isopentyloxybenzyl group increases hydrophobicity, likely reducing aqueous solubility compared to methoxy or methylthio analogs.
- Melting Point : Analogs with bulky groups (e.g., 11t: cyclohexyl) have lower melting points due to disrupted crystal packing. The target compound may follow this trend.
- Spectral Data : Expected NMR signals include aromatic protons (δ 6.8–8.2 ppm), isopentyloxy methyls (δ 0.9–1.1 ppm), and benzyl methylene (δ 4.5–5.0 ppm), aligning with 6-benzyl analogs .
Stability and Reactivity
- Chemical Stability : The ether linkage in the isopentyloxy group is stable under acidic/basic conditions, unlike thioethers (e.g., 11g), which oxidize to sulfoxides .
- Photochemical Properties: Methoxyphenyl-substituted indoloquinoxalines exhibit low band gaps (suitable for optoelectronics). The target compound’s benzyl group may redshift absorption compared to alkyl chains .
Biological Activity
The compound 6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a member of the indoloquinoxaline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 290.38 g/mol. The structure includes an indole moiety fused to a quinoxaline ring, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have demonstrated that indoloquinoxaline derivatives exhibit significant anticancer activity. In vitro assays have shown that This compound can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| MCF-7 | 10.0 | G1 phase arrest |
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicate that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Preliminary studies suggest that This compound exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect was confirmed through ELISA assays.
Case Studies
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In Vitro Cytotoxicity Assessment
A study conducted on various cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The results indicated that higher concentrations led to increased cytotoxicity, particularly in cancerous cells compared to normal cells . -
Mechanistic Insights
Further investigations using Western blot analysis revealed that treatment with this compound resulted in the downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic factors (Bax), solidifying its role as an apoptosis inducer in cancer therapy contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
